molecular formula C10H20N2O B13241336 8,8-Dimethyl-1,5-diazecan-2-one

8,8-Dimethyl-1,5-diazecan-2-one

Cat. No.: B13241336
M. Wt: 184.28 g/mol
InChI Key: AWTCOXQBCVLGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Dimethyl-1,5-diazecan-2-one is a ten-membered heterocyclic compound featuring a diazecane backbone (two nitrogen atoms) with a ketone group at position 2 and two methyl substituents at position 7. This article synthesizes data from structurally related compounds to infer comparative characteristics.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

8,8-dimethyl-1,5-diazecan-2-one

InChI

InChI=1S/C10H20N2O/c1-10(2)4-7-11-6-3-9(13)12-8-5-10/h11H,3-8H2,1-2H3,(H,12,13)

InChI Key

AWTCOXQBCVLGCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCCC(=O)NCC1)C

Origin of Product

United States

Preparation Methods

The synthesis of 8,8-Dimethyl-1,5-diazecan-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate amines with ketones under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Macrocyclization Reactions

8,8-Dimethyl-1,5-diazecan-2-one serves as a key intermediate in the synthesis of macrocyclic amides. A one-pot macrocyclization protocol involves:

  • Reactants : Diamines, cyclic anhydrides, aldehydes/ketones, and isocyanides.

  • Conditions :

    • Initial reaction of diamine with anhydride in tetrahydrofuran (THF) at 25°C.

    • Subsequent addition of aldehyde/ketone and isocyanide in methanol (0.01 M concentration).

    • Stirring at room temperature for 48 hours.

  • Workup : Solvent removal under reduced pressure, followed by purification via flash chromatography (DCM:MeOH, 9:1) .

Example Reaction :
N-Benzyl-2-(8,8-dimethyl-6,10-dioxo-1,5-diazecan-1-yl)-4-methylpentanamide (6i ) was synthesized in 37% yield using this method. The product was isolated as a white solid .

Reactant 1Reactant 2Catalyst/SolventTimeYield
8,8-dimethyl-1,5-diazecan-2-oneBenzyl isocyanideMethanol48 h37%

Mechanistic Insights

The macrocyclization proceeds through:

  • Diamine-Anhydride Coupling : Formation of an intermediate acylated diamine.

  • Isocyanide Insertion : The isocyanide reacts with the intermediate to form a macrocyclic framework via a Ugi-type reaction.

  • Ring Closure : Intramolecular cyclization facilitated by the steric and electronic properties of the 8,8-dimethyl substituents .

Comparative Analysis

While 1,5-benzodiazepines (BZDs) are synthesized via multi-component reactions (e.g., using o-phenylenediamine and ketones) , 8,8-dimethyl-1,5-diazecan-2-one exhibits distinct reactivity:

  • Catalyst-Free Conditions : Unlike BZDs, which often require acidic catalysts , its macrocyclization proceeds under mild, metal-free conditions .

  • Functional Group Tolerance : Compatible with diverse isocyanides and aldehydes, enabling structural diversification .

Challenges and Optimizations

  • Yield Limitations : The 37% yield for 6i highlights inefficiencies in ring-closure steps.

  • Solvent Effects : Methanol optimizes solubility, but alternative solvents (e.g., DMF) may improve reaction rates .

Scientific Research Applications

8,8-Dimethyl-1,5-diazecan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-1,5-diazecan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in the evidence, share key structural or functional similarities with 8,8-Dimethyl-1,5-diazecan-2-one:

8-Methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

  • Structure : A seven-membered benzodiazepine ring with a methyl group at position 8, a phenyl group at position 4, and a ketone at position 2.
  • Molecular Formula : C₁₆H₁₄N₂O (MW: 250.30 g/mol) .
  • Key Differences : Smaller ring size (7 vs. 10 members) and aromatic benzene fusion. The phenyl group enhances lipophilicity, while the rigid benzodiazepine core may limit conformational flexibility compared to diazecan-2-one.
  • Applications : Implied pharmaceutical relevance due to benzodiazepine class activity (e.g., anxiolytics) .

8-Ethyl-1,5-diazabicyclo[3.2.1]octane

  • Structure : A bicyclic compound with an ethyl group at position 8, two nitrogen atoms, and a bridge structure.
  • Key Differences: Bicyclic architecture introduces rigidity and steric constraints, contrasting with the monocyclic flexibility of diazecan-2-one. The ethyl substituent may offer enhanced steric bulk compared to methyl groups.
  • Applications : Versatile intermediate in pharmaceuticals (e.g., selective drug candidates) and agrochemicals due to nitrogen-rich reactivity .

Acetylmethylene-4 dimethyl-7,8 benzodiazepine-1,5-one-2

  • Structure : A benzodiazepine derivative with acetyl and dimethyl substituents.
  • Key Differences : Benzodiazepine backbone reduces ring strain compared to diazecan-2-one. The acetyl group may increase reactivity at the ketone position .

1,3-Diazetidin-2-one Derivatives

  • Structure : Four-membered rings with two nitrogen atoms and a ketone.
  • Key Differences: High ring strain in diazetidinones increases reactivity (e.g., susceptibility to nucleophilic attack), unlike the more stable ten-membered diazecan-2-one.
  • Applications : Explored as β-lactam analogs in antibiotic drug design .

Comparative Data Table

Compound Ring Size/Type Substituents Molecular Weight (g/mol) Key Applications
8,8-Dimethyl-1,5-diazecan-2-one 10-membered monocyclic 8,8-dimethyl, 2-ketone Not reported Hypothetical: Drug intermediates, agrochemicals
8-Methyl-4-phenyl-1,5-benzodiazepin-2-one 7-membered fused aromatic 8-methyl, 4-phenyl, 2-ketone 250.30 Pharmaceuticals (e.g., CNS agents)
8-Ethyl-1,5-diazabicyclo[3.2.1]octane Bicyclic (3.2.1) 8-ethyl Not reported Pharmaceuticals, agrochemicals
1,3-Diazetidin-2-one 4-membered monocyclic Variable substituents ~84–150 (varies) Antibiotic analogs

Research Findings and Inferred Properties

  • Substituent Effects : The 8,8-dimethyl groups may increase lipophilicity and steric shielding, influencing solubility and metabolic stability compared to analogs with single substituents (e.g., 8-methyl benzodiazepine) .
  • Reactivity : The ketone at position 2 could serve as a site for nucleophilic addition or condensation reactions, similar to benzodiazepin-2-one derivatives .

Biological Activity

8,8-Dimethyl-1,5-diazecan-2-one is a diazepine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique diazepine structure, may exhibit various therapeutic effects, particularly in the fields of neuropharmacology and oncology. This article aims to summarize the current understanding of the biological activity of 8,8-Dimethyl-1,5-diazecan-2-one through a review of relevant literature and research findings.

Chemical Structure and Properties

The chemical structure of 8,8-Dimethyl-1,5-diazecan-2-one can be represented as follows:

C8H16N2O\text{C}_8\text{H}_{16}\text{N}_2\text{O}

This compound features a diazepine ring which is known for its ability to interact with various biological targets. The presence of methyl groups at the 8-position may influence its pharmacokinetic properties and receptor interactions.

Pharmacological Effects

Research indicates that compounds within the diazepine family can exhibit a range of pharmacological effects. The following table summarizes some key activities associated with related diazepines:

Activity Description References
AnxiolyticReduction of anxiety symptoms through GABA modulation
AntitumorInduction of apoptosis in various cancer cell lines
NeuroprotectivePotential protective effects against neurodegeneration
Anti-inflammatoryInhibition of inflammatory pathways

Case Studies

Several studies have explored the biological activities of related diazepines:

  • Antitumor Efficacy : A study examining the effects of benzodiazepines on glioblastoma cells found that certain derivatives enhanced the cytotoxicity of chemotherapeutic agents like temozolomide (TMZ), suggesting a potential role for 8,8-Dimethyl-1,5-diazecan-2-one in cancer treatment .
  • Neuropharmacological Effects : Research into similar diazepine compounds revealed their ability to modulate neuronal excitability and promote neuroprotection in models of neurodegeneration .
  • Safety and Efficacy : Observational studies on benzodiazepines have reported favorable safety profiles while highlighting the need for careful monitoring due to potential dependency issues .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8,8-Dimethyl-1,5-diazecan-2-one, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis of diazecanone derivatives often involves alkylation or condensation reactions under phase-transfer catalysis (PTC). For example, alkylation of a benzodiazepinone core with bromoalkanes in the presence of K₂CO₃ and DMSO at elevated temperatures (~120°C) can yield derivatives with 71–97% efficiency depending on substituents . Critical parameters include solvent choice (e.g., DMSO for high polarity), temperature control to avoid side reactions, and stoichiometric ratios of reagents. Yields can be optimized by monitoring reaction progress via TLC and adjusting catalyst loading (e.g., DMAP for acylations) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 8,8-Dimethyl-1,5-diazecan-2-one?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl groups (δ 1.0–1.5 ppm for CH₃) and carbonyl signals (δ 160–180 ppm). For diazecanones, the lactam carbonyl typically appears downfield (~δ 170 ppm).
  • IR : Confirm the lactam C=O stretch (~1650–1750 cm⁻¹) and N-H stretches (~3200 cm⁻¹, if present).
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methyl groups or ring-opening products). Cross-validate with elemental analysis for C, H, N composition .

Q. What computational approaches are recommended for preliminary molecular docking studies of 8,8-Dimethyl-1,5-diazecan-2-one derivatives?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite for docking simulations. Validate protocols by:

  • Including positive controls (e.g., co-crystallized ligands from Protein Data Bank).
  • Performing redocking to ensure RMSD < 2.0 Å.
  • Assessing binding poses with consensus scoring (e.g., Glide SP/XP, MM/GBSA). Ensure ADME predictions (via QikProp or SwissADME) include Lipinski’s Rule of Five parameters to flag bioavailability risks .

Advanced Research Questions

Q. How should researchers address discrepancies between computational ADME predictions and experimental pharmacokinetic data for 8,8-Dimethyl-1,5-diazecan-2-one analogs?

  • Methodological Answer :

  • Step 1 : Re-analyze computational models for errors in protonation states or tautomer forms (use tools like MarvinSketch).
  • Step 2 : Compare experimental logP (via shake-flask) and solubility (HPLC-UV) with in silico predictions. Adjust force fields or solvation models if mismatches exceed 20%.
  • Step 3 : Investigate metabolic stability using liver microsomes, and cross-reference with CYP450 inhibition assays to identify unmodeled enzyme interactions .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic analysis for 8,8-Dimethyl-1,5-diazecan-2-one?

  • Methodological Answer :

  • Crystallography : Refine SHELXL-generated structures with high-resolution data (≤1.0 Å). Check for twinning or disorder using PLATON.
  • Spectroscopy : If NMR signals conflict with crystallographic symmetry, perform variable-temperature NMR to detect dynamic effects (e.g., ring puckering).
  • Cross-Validation : Use DFT calculations (Gaussian or ORCA) to simulate NMR chemical shifts and compare with experimental data .

Q. How can reaction conditions be optimized for 8,8-Dimethyl-1,5-diazecan-2-one synthesis under industrially relevant constraints?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design to test variables (temperature, solvent, catalyst loading). For example, PTC conditions with K₂CO₃ in DMSO at 120°C may reduce reaction time by 30% compared to traditional methods.
  • Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and prioritize solvent recycling (e.g., DMSO recovery via vacuum distillation) .

Q. What steps ensure reproducibility in synthetic protocols for 8,8-Dimethyl-1,5-diazecan-2-one derivatives?

  • Methodological Answer :

  • Documentation : Specify reagent purity (≥95%, HPLC-grade), equipment calibration (e.g., reflux condenser efficiency), and ambient conditions (humidity control).
  • Data Sharing : Publish raw NMR/FID files, crystallographic CIFs, and HPLC chromatograms in open repositories (e.g., Zenodo) to enable independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.